An In-depth Technical Guide to 4-Chloro-2-methoxypyridine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-methoxypyridine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-chloro-2-methoxypyridine-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, plausible synthetic routes, reactivity, and its significant potential in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Pyridine-3-carbonitrile Scaffold
The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. When functionalized with a carbonitrile group at the 3-position, the resulting pyridine-3-carbonitrile core becomes a versatile intermediate for constructing complex molecular architectures.[1] These derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1]
4-Chloro-2-methoxypyridine-3-carbonitrile (CAS No. 1008451-56-6) is a trifunctionalized pyridine derivative that offers multiple reaction sites for chemical modification. The presence of the chloro, methoxy, and cyano groups provides a rich chemical handle for diversification, making it an attractive starting material for the synthesis of compound libraries in drug discovery campaigns.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 4-chloro-2-methoxypyridine-3-carbonitrile is not widely available in peer-reviewed literature, its properties can be reliably estimated based on its structure and data from analogous compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-chloro-2-methoxypyridine-3-carbonitrile.
| Property | Value | Source |
| CAS Number | 1008451-56-6 | [2][3] |
| Molecular Formula | C₇H₅ClN₂O | [2][3] |
| Molecular Weight | 168.58 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic features for 4-chloro-2-methoxypyridine-3-carbonitrile, which are crucial for its identification and characterization.
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¹H NMR (CDCl₃, 400 MHz):
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δ ~8.3-8.5 ppm (d, 1H, H6)
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δ ~7.2-7.4 ppm (d, 1H, H5)
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δ ~4.1-4.3 ppm (s, 3H, OCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~165 ppm (C2)
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δ ~152 ppm (C6)
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δ ~145 ppm (C4)
-
δ ~120 ppm (C5)
-
δ ~115 ppm (CN)
-
δ ~95 ppm (C3)
-
δ ~55 ppm (OCH₃)
-
-
IR (KBr, cm⁻¹):
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~2230-2240 cm⁻¹ (C≡N stretch)
-
~1580-1600 cm⁻¹ (C=N and C=C stretching of the pyridine ring)
-
~1050-1150 cm⁻¹ (C-O stretch)
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~700-800 cm⁻¹ (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 168 and M+2 peak at m/z 170 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
-
Synthesis of 4-Chloro-2-methoxypyridine-3-carbonitrile
Proposed Synthetic Pathway
The proposed synthesis starts from readily available starting materials and proceeds through a cyclization reaction to form the pyridone ring, which is then chlorinated to yield the final product.
Caption: Proposed two-step synthesis of 4-Chloro-2-methoxypyridine-3-carbonitrile.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Methoxy-4-oxo-1,4-dihydropyridine-3-carbonitrile
This step is based on the well-established Hantzsch pyridine synthesis or similar condensation reactions.
-
To a solution of ethyl cyanoacetate (1 equivalent) and acetaldehyde (1.2 equivalents) in ethanol, add ammonium acetate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pyridone intermediate.
Causality of Experimental Choices:
-
Ethanol as solvent: It is a good solvent for the reactants and allows for heating to reflux temperature to drive the reaction.
-
Ammonium acetate: Serves as the nitrogen source for the pyridine ring.
-
Refluxing: Provides the necessary activation energy for the condensation and cyclization reactions.
Step 2: Synthesis of 4-Chloro-2-methoxypyridine-3-carbonitrile
This step utilizes a standard method for converting pyridones to chloropyridines.[4][5]
-
Carefully add the dried pyridone intermediate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) with stirring in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be done with extreme caution.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-chloro-2-methoxypyridine-3-carbonitrile.
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): A common and effective reagent for converting the hydroxyl group of the pyridone tautomer into a chloro group.
-
Excess POCl₃: Often used to serve as both the reagent and the solvent, ensuring the reaction goes to completion.
-
Refluxing: Necessary to overcome the activation energy for the chlorination reaction.
-
Quenching with ice and neutralization: A standard workup procedure to safely handle the excess POCl₃ and isolate the product.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-chloro-2-methoxypyridine-3-carbonitrile is dictated by its three functional groups. The chloro group at the 4-position is the most reactive site for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution at the 4-Position
The pyridine nitrogen atom activates the 4-position towards nucleophilic attack. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. Consequently, the chloro group can be readily displaced by a variety of nucleophiles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Chloro-2-methoxypyridine | C6H6ClNO | CID 22638510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]
- 5. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]




